molecular formula C19H22N6O B5419473 3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide

Cat. No. B5419473
M. Wt: 350.4 g/mol
InChI Key: DDGLAMPQTPBERH-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring and a pyrimidine ring . These types of compounds are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . These rings are part of the reason why compounds like this one are often biologically active .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, compounds with similar structures to this one are often soluble in polar solvents .

Future Directions

Compounds with similar structures to this one are often used in the development of new drugs . Therefore, future research could involve exploring the biological activity of this compound and its potential uses in medicine.

properties

IUPAC Name

3,4-dimethyl-N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-13-4-5-16(10-14(13)2)19(26)21-8-7-20-17-11-18(23-12-22-17)25-9-6-15(3)24-25/h4-6,9-12H,7-8H2,1-3H3,(H,21,26)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGLAMPQTPBERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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